molecular formula C15H17NO4S B2621727 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 2034252-51-0

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide

Cat. No. B2621727
CAS RN: 2034252-51-0
M. Wt: 307.36
InChI Key: UTENDKHFFQQDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide” is a chemical compound with potential biological properties. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .


Synthesis Analysis

Thiophene derivatives, such as the one , can be synthesized through various methods including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the synthesis of amides and esters containing furan rings under microwave-assisted conditions .


Molecular Structure Analysis

The molecular formula of this compound is C15H17NO3S, and it has a molecular weight of 291.37. Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Further oligomerization can proceed through the addition of hydrated derivatives, leading to the formation of ether or ester bonds .

Mechanism of Action

Advantages and Limitations for Lab Experiments

One advantage of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide is its potential as a novel drug candidate for the treatment of cancer and inflammation. Its low toxicity profile and ability to induce apoptosis in cancer cells make it an attractive option for further study. However, one limitation of this compound is its relatively low potency compared to other anticancer agents. Additionally, its mechanism of action is not fully understood, which may hinder its development as a drug candidate.

Future Directions

There are several future directions for the study of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide. One area of focus could be on improving its potency as an anticancer agent. This could involve modifying the structure of the compound or combining it with other agents to enhance its activity. Another area of study could be on the potential use of this compound as an anti-inflammatory agent. Further research is needed to fully understand its mechanism of action and potential therapeutic applications in this area. Additionally, this compound could be studied for its potential use in combination therapy with other anticancer agents. Overall, this compound shows promise as a novel drug candidate for the treatment of cancer and inflammation, and further research is needed to fully explore its potential.

Synthesis Methods

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide can be synthesized using a multi-step process, starting with the reaction of furan-2-carbaldehyde with thiophene-3-carboxaldehyde to form a diene intermediate. This intermediate is then reacted with ethyl-2-bromoacetate to form a tetrahydrofuran ring. The final product, this compound, is obtained by the hydrolysis of the ester group using sodium hydroxide.

Scientific Research Applications

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide has been synthesized for its potential use in scientific research, specifically in the field of drug discovery. It has been found to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has shown potential as an anti-inflammatory agent and has been studied for its ability to inhibit the production of pro-inflammatory cytokines.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c17-12(7-16-15(18)10-3-5-19-8-10)14-2-1-13(20-14)11-4-6-21-9-11/h1-2,4,6,9-10,12,17H,3,5,7-8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTENDKHFFQQDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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